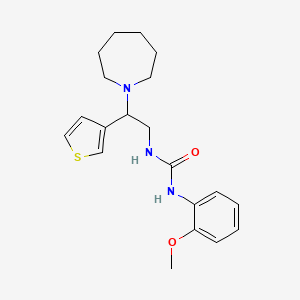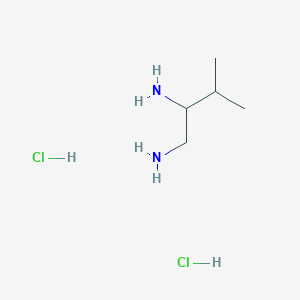
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then further reacted with pyrrolidine and a suitable pyrimidine derivative to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: In biological research, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been studied for its potential antiviral, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It has been investigated for its efficacy in treating conditions such as epilepsy, diabetes, and hypertension.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or a precursor in chemical synthesis.
Mécanisme D'action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide stands out due to its unique pyrimidine ring structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-16-17-12(20-8)15-11(19)9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAUJYMTWXMJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)


![N-(2-methoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2863947.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)



